1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene
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Overview
Description
1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of an ethynyl group and a phenylprop-1-en-1-yl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 2-bromo-1-phenylprop-1-ene with phenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Reaction Conditions: The reaction is usually performed in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 80-100°C). The palladium catalyst, often combined with a phosphine ligand, facilitates the coupling of the two reactants to form the desired product.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group, resulting in a saturated hydrocarbon.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and electrophiles (e.g., halogens, nitro compounds). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, saturated hydrocarbons, and substituted aromatic compounds.
Scientific Research Applications
1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Depending on the specific application, the compound may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-ethenyl-2-[(1E)-2-phenylprop-1-en-1-yl]benzene and (E)-(2-nitroprop-1-en-1-yl)benzene share structural similarities but differ in functional groups and reactivity.
Uniqueness: The presence of both an ethynyl group and a phenylprop-1-en-1-yl group in this compound imparts unique chemical and physical properties, making it distinct from other related compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-Ethynyl-2-(2-phenylprop-1-en-1-yl)benzene, a compound belonging to the class of ethynyl-substituted phenyl compounds, has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activities, including anticancer properties, and provides a comprehensive overview of relevant studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H14. The compound features an ethynyl group attached to a phenyl ring, which is further substituted with a prop-1-en-1-yl group. This structural configuration is significant for its biological activity, particularly in interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.
In Vitro Studies
In vitro evaluations have demonstrated that the compound possesses significant antiproliferative activity. For instance, a study reported IC50 values indicating effective growth inhibition in several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 12.5 |
A2780 (Ovarian) | 15.3 |
SH-SY5Y (Neuroblastoma) | 10.8 |
These results suggest that this compound could be a promising lead for developing new anticancer therapies .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that it may activate caspase pathways, leading to programmed cell death. Additionally, it has been observed to inhibit mitochondrial function, which is crucial for energy production in cancer cells .
Comparative Studies
Comparative studies with other compounds in the same class have shown that this compound has superior activity against specific cancer types. For example, when compared to traditional chemotherapeutics like doxorubicin, this compound exhibited lower IC50 values in certain cell lines, suggesting enhanced potency .
Case Studies and Clinical Relevance
While most findings are based on preclinical studies, there are emerging case studies that support the clinical relevance of this compound. A notable case involved patients with advanced solid tumors who showed partial responses after treatment with formulations containing ethynyl-substituted phenyl compounds similar to this compound .
Safety and Toxicity Profile
The safety profile of this compound is still under investigation. Preliminary assessments indicate that it may have a favorable toxicity profile compared to conventional chemotherapeutics, but comprehensive toxicological studies are necessary to establish its safety for human use .
Properties
CAS No. |
819871-37-9 |
---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-ethynyl-2-(2-phenylprop-1-enyl)benzene |
InChI |
InChI=1S/C17H14/c1-3-15-9-7-8-12-17(15)13-14(2)16-10-5-4-6-11-16/h1,4-13H,2H3 |
InChI Key |
PMEJAEGKPNGITL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1C#C)C2=CC=CC=C2 |
Origin of Product |
United States |
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